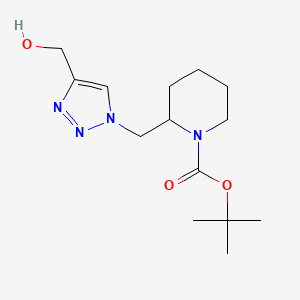

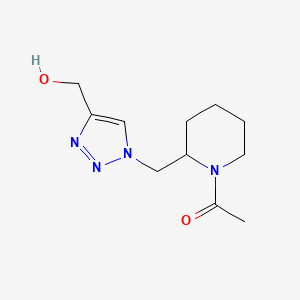

2-((4-(hydroxyméthyl)-1H-1,2,3-triazol-1-yl)méthyl)pipéridine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The presence of the hydroxymethyl group and the triazolyl group suggests that it might have interesting reactivity.

Molecular Structure Analysis

The compound has a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The hydroxymethyl group is attached to the triazole ring .Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of several different functional groups. The hydroxymethyl group could potentially undergo reactions with electrophiles, and the triazole ring might be able to act as a nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. It is likely to be a solid at room temperature .Applications De Recherche Scientifique

Chiméres de ciblage de la protéolyse (PROTAC)

Le groupe hydroxyméthyle attaché au cycle triazole en fait un candidat idéal pour le développement de PROTAC . Ce sont des molécules conçues pour dégrader des protéines spécifiques dans les cellules, offrant une nouvelle approche pour traiter les maladies en éliminant les protéines défectueuses ou responsables de la maladie.

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .

Mode of Action

It is known that similar compounds act as semi-flexible linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

A study on similar piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (mena) from mycobacterium tuberculosis reported substantially improved pharmacokinetic parameters .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)18-7-5-4-6-12(18)9-17-8-11(10-19)15-16-17/h8,12,19H,4-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQWUKOKRANJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)

![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)